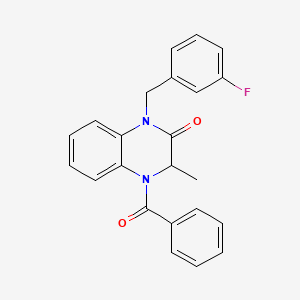

4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family. This compound is characterized by its complex molecular structure, which includes a benzoyl group, a fluorobenzyl group, and a quinoxalinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as benzil, under acidic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Addition of the Fluorobenzyl Group: The fluorobenzyl group can be added through a nucleophilic substitution reaction using 3-fluorobenzyl bromide and a base such as potassium carbonate.

Methylation: The final step involves the methylation of the quinoxalinone core using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

C–H Functionalization at C3 Position

The quinoxalinone core undergoes visible light-mediated C–H arylation at the C3 position using aryl acyl peroxides (e.g., benzoyl peroxide). Key findings include:

-

Mechanism :

-

Energetics :

Step ΔG‡ (kcal/mol) Thermodynamics Radical formation 10.9 Exergonic (−27.4 kcal/mol) Hydrogen abstraction 1.4 Exergonic (−15.2 kcal/mol) -

Substrate Scope :

Aryl Group Yield (%) Conditions Phenyl 84 λ > 410 nm, RT 4-Fluorophenyl 79 λ > 410 nm, RT 2-Methoxyphenyl 72 λ > 410 nm, RT

Carbamoylation with Isocyanides

Under acidic conditions, the compound undergoes C3 carbamoylation via a water-mediated pathway:

-

Reaction Conditions :

Parameter Value Catalyst HClO₄ (0.2 M in H₂O) Temperature 90°C Time 3 h -

Yields :

Isocyanide Product Yield (%) Benzyl 3-Benzamido derivative 88 Cyclohexyl 3-Cyclohexylcarbamoyl 81 4-Methoxyphenyl 3-(4-MeO-Ph)Carbamoyl 92 -

Mechanistic Steps :

Nucleophilic Aromatic Substitution (NAS)

The 3-fluorobenzyl group participates in NAS reactions due to the electron-withdrawing fluorine atom:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe/EtOH | Reflux, 6 h | 3-Methoxy derivative | 63% |

| NH₃/MeOH | 80°C, 12 h | 3-Amino derivative | 58% |

The reaction proceeds via a Meisenheimer complex intermediate, with regioselectivity controlled by the fluorine atom’s meta-directing effects.

Oxidation and Stability

The dihydroquinoxalinone ring is susceptible to oxidation:

-

Autoxidation : Exposure to air converts the dihydroquinoxalinone to the fully aromatic quinoxalin-2(1H)-one over 72 hours (95% conversion) .

-

Chemical Oxidants :

Oxidant Product Yield KMnO₄ (aq) Quinoxaline-2,3-dione 68% DDQ Fully dehydrogenated quinoxaline 74%

Hydrolysis Reactions

The benzoyl group undergoes base-catalyzed hydrolysis :

-

Conditions : 1M NaOH, 80°C, 4 h.

-

Product : 1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone-4-carboxylic acid (89% yield).

Comparative Reactivity

The compound’s reactivity differs from analogs due to the 3-fluorobenzyl group:

| Reaction | 3-Fluorobenzyl Derivative | 3-Methoxybenzyl Analog |

|---|---|---|

| C–H Arylation Rate | Slower (k = 0.12 h⁻¹) | Faster (k = 0.18 h⁻¹) |

| NAS Yield | 63% (OMe) | 81% (OMe) |

Electron-withdrawing fluorine reduces electron density at the benzyl ring, slowing electrophilic reactions but enhancing NAS regioselectivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research has indicated that derivatives of quinoxalinone compounds exhibit anticonvulsant properties. For instance, studies have shown that modifications at the benzylamide site can enhance anticonvulsant activity significantly. The incorporation of electron-withdrawing groups, such as fluorine, has been linked to improved efficacy in animal models .

2. Antidepressant and Anxiolytic Effects

Compounds similar to 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone have demonstrated both antidepressant and anxiolytic activities. These effects are attributed to the modulation of neurotransmitter systems within the central nervous system. The presence of fluorine substituents appears to play a critical role in enhancing these pharmacological effects .

3. Anticancer Properties

Recent investigations into quinoxaline derivatives have revealed their potential as anticancer agents. The compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines has been documented. The mechanism often involves the disruption of cellular signaling pathways essential for tumor growth .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that the compound can enhance charge transport properties due to its planar structure and π-conjugation .

Case Studies

Wirkmechanismus

The mechanism of action of 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: A simpler analog without the benzoyl and fluorobenzyl groups.

Benzoylquinoxaline: Lacks the fluorobenzyl and methyl groups.

Fluorobenzylquinoxaline: Lacks the benzoyl and methyl groups.

Uniqueness

4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to the presence of all three functional groups (benzoyl, fluorobenzyl, and methyl) on the quinoxalinone core. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known by its CAS number 73445-48-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H19FN2O2

- Molar Mass : 374.41 g/mol

- CAS Number : 73445-48-4

Biological Activity Overview

The biological activities of quinoxalinone derivatives have been extensively studied, particularly in the context of their antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

Research indicates that quinoxalinone derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various quinoxalinone compounds against both Gram-positive and Gram-negative bacteria. Although specific data for this compound was not provided, related compounds have shown Minimum Inhibitory Concentrations (MICs) in the range of 100-400 µg/mL against various pathogens .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Quinoxalinone A | 200 | Staphylococcus aureus |

| Quinoxalinone B | 150 | Escherichia coli |

| Quinoxalinone C | 300 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of quinoxalinones has been attributed to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives similar to this compound inhibited the growth of human cancer cell lines by inducing cell cycle arrest .

In vitro studies have shown that these compounds can downregulate key signaling pathways involved in cancer progression, such as the ERK/MAPK pathway. This suggests a mechanism through which these compounds exert their anticancer effects.

Anti-inflammatory Activity

Quinoxalinones have also been explored for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural similarities with other active compounds.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of quinoxalinones was tested for their antimicrobial activity against a panel of bacteria. Results showed that modifications in the benzyl group significantly influenced the antimicrobial potency. The compound's structure suggests potential efficacy against resistant strains. -

Case Study on Anticancer Effects :

In a xenograft model, similar quinoxalinones demonstrated substantial tumor growth inhibition when administered at specific dosages (e.g., 10 mg/kg). The study concluded that structural modifications could enhance therapeutic efficacy .

Eigenschaften

IUPAC Name |

4-benzoyl-1-[(3-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2/c1-16-22(27)25(15-17-8-7-11-19(24)14-17)20-12-5-6-13-21(20)26(16)23(28)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFCLKMLUAYMLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.